4-(Benzenesulfonyl)-2-(furan-2-YL)-5-(methylsulfanyl)-1,3-oxazole
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Overview
Description
4-(Benzenesulfonyl)-2-(furan-2-YL)-5-(methylsulfanyl)-1,3-oxazole is a heterocyclic compound that combines several functional groups, including a benzenesulfonyl group, a furan ring, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-2-(furan-2-YL)-5-(methylsulfanyl)-1,3-oxazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe methylsulfanyl group can be introduced via thiolation reactions using methylthiolating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-2-(furan-2-YL)-5-(methylsulfanyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzenesulfonyl group can be reduced to a benzene group using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like bromine, chlorine under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzene derivatives.
Substitution: Halogenated furans.
Scientific Research Applications
4-(Benzenesulfonyl)-2-(furan-2-YL)-5-(methylsulfanyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-2-(furan-2-YL)-5-(methylsulfanyl)-1,3-oxazole involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The furan ring and methylsulfanyl group contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their biological activities such as anti-tumor and anti-viral properties.
Benzothiophene derivatives: Utilized in medicinal chemistry for their anticancer potential.
Oxazole derivatives: Explored for their antimicrobial and anti-inflammatory effects.
Uniqueness
4-(Benzenesulfonyl)-2-(furan-2-YL)-5-(methylsulfanyl)-1,3-oxazole is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S2/c1-20-14-13(15-12(19-14)11-8-5-9-18-11)21(16,17)10-6-3-2-4-7-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQJVTWLINUNRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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